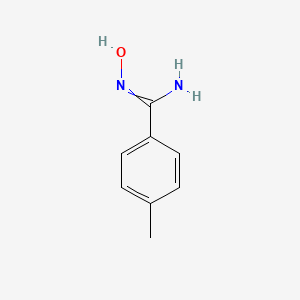![molecular formula C13H24N2O4 B3022212 Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}acetate CAS No. 179688-99-4](/img/structure/B3022212.png)
Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}acetate
Übersicht
Beschreibung
“Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}acetate” is a chemical compound with the molecular formula C13H24N2O4 and a molecular weight of 272.34 . It is also known by its IUPAC name, methyl {4-[(tert-butoxycarbonyl)amino]-1-piperidinyl}acetate . This compound is typically stored under refrigerated conditions .
Molecular Structure Analysis
The molecular structure of “Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}acetate” can be analyzed using its InChI code: 1S/C13H24N2O4/c1-13(2,3)19-12(17)14-10-5-7-15(8-6-10)9-11(16)18-4/h10H,5-9H2,1-4H3,(H,14,17) . This code provides a standard way to encode the compound’s molecular structure and is used in various chemical databases.Physical And Chemical Properties Analysis
“Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}acetate” has a molecular weight of 272.34 . It is typically stored under refrigerated conditions . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen
Peptide Synthesis Using Boc-Amino Acid Ionic Liquids (AAILs)
- Application : Researchers have prepared room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl (Boc)-protected amino acids (Boc-AAILs). These protected AAILs serve as efficient reactants and reaction media for peptide synthesis. Notably, the coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide enhances amide formation in Boc-AAILs without the need for additional base, yielding dipeptides in just 15 minutes .
Antibacterial Activity Screening
- Application : In vitro screening against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacterial strains can provide insights into its antibacterial potential .
Proteomics Research
- Application : Researchers use this compound as a building block for peptide synthesis and proteomics studies. Its Boc-protected piperidine moiety allows controlled peptide assembly and modification .
Linker in PROTAC Development
- Application : Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}acetate serves as a rigid linker in PROTAC development, facilitating the design of molecules that selectively degrade specific proteins .
Synthetic Intermediate for Novel Compounds
- Application : Chemists use this compound as an intermediate to synthesize novel molecules. Its unique structure provides opportunities for diversification and functionalization .
Drug Discovery and Medicinal Chemistry
- Application : Researchers explore the pharmacological properties of Boc-protected methyl piperidine derivatives. By modifying the Boc group and the piperidine ring, they aim to develop potential drug candidates .
Wirkmechanismus
Target of Action
The primary target of Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}acetate is currently unknown. This compound is a derivative of the tert-butoxycarbonyl (BOC) group , which is commonly used in organic synthesis as a protecting group for amines . .
Mode of Action
As a BOC-protected compound, it may undergo reactions that remove the BOC group, revealing the amine for further reactions . This process typically involves the use of strong acids .
Biochemical Pathways
BOC-protected compounds like this one are often used in the synthesis of complex organic molecules, including pharmaceuticals . Therefore, the compound could potentially be involved in various biochemical pathways depending on the specific context of its use.
Result of Action
As a BOC-protected compound, it may be involved in the synthesis of complex organic molecules, potentially leading to various molecular and cellular effects depending on the specific context of its use .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}acetate. Factors such as temperature, pH, and the presence of other chemicals can affect the stability of the BOC group and its removal . Furthermore, the compound’s efficacy and mode of action can be influenced by the specific biological and chemical context in which it is used.
Eigenschaften
IUPAC Name |
methyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)14-10-5-7-15(8-6-10)9-11(16)18-4/h10H,5-9H2,1-4H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQBBKIVIMLWIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Chloro-3-pyridinyl)[3,4-dihydro-2(1H)-isoquinolinyl]methanone](/img/structure/B3022129.png)
![(2-Chloro-3-pyridinyl)[3,4-dihydro-1(2H)-quinolinyl]methanone](/img/structure/B3022130.png)
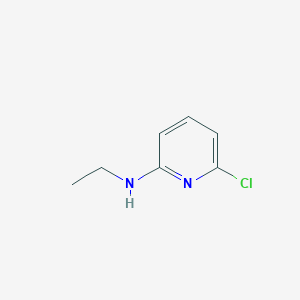

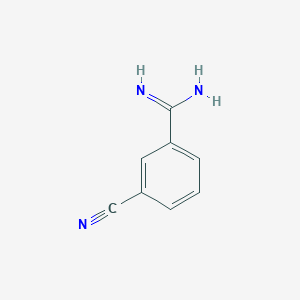
![1-{[5-(cyclopropylcarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B3022141.png)

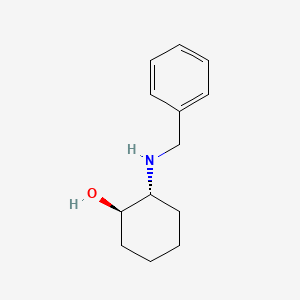
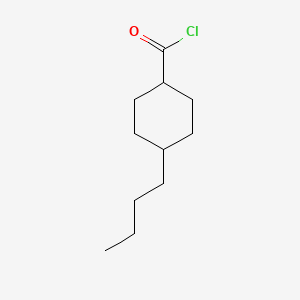
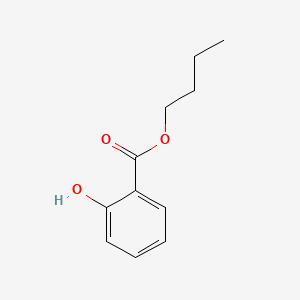

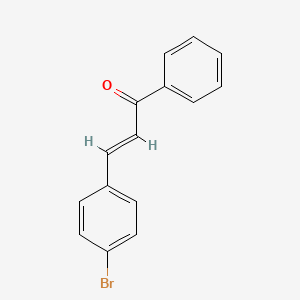
![5-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3022150.png)
